zinc;oxalate;dihydrate

Beschreibung

The exact mass of the compound ZINC oxalate dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

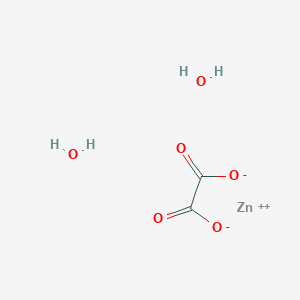

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

zinc;oxalate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H2O.Zn/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKIDCVWRJUPFY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White solid; [Hawley] | |

| Record name | Zinc oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

547-68-2, 4255-07-6 | |

| Record name | Zinc oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc(II) oxalate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Zinc Oxalate Dihydrate

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc oxalate (B1200264) dihydrate (ZnC₂O₄·2H₂O) is a coordination compound of significant interest, primarily serving as a key precursor in the synthesis of zinc oxide (ZnO) nanoparticles.[1][2][3][4] The morphology, particle size, and crystalline properties of the final ZnO material are intrinsically linked to the structural characteristics of the initial zinc oxalate precursor. A thorough understanding of its crystal structure, thermal behavior, and the analytical methods used for its characterization is therefore essential for controlling the properties of derived nanomaterials for applications in catalysis, electronics, and pharmaceuticals. This document provides a comprehensive technical overview of the synthesis, structural analysis, and thermal decomposition of zinc oxalate dihydrate, presenting key data and experimental protocols for the scientific community.

Crystal Structure and Physicochemical Data

Zinc oxalate dihydrate commonly crystallizes in a metastable orthorhombic β-form.[5][6] Its structure and properties have been determined through various analytical techniques, with powder X-ray diffraction being the most definitive for phase identification and parameter refinement. The standard diffraction pattern for this compound is well-described by JCPDS Card No. 25-1029.[7]

Crystallographic Data

The refined cell parameters for the orthorhombic β-phase of zinc oxalate dihydrate have been determined at various temperatures, showing minimal variation in the 50-100 °C range.[5] These parameters are crucial for understanding the material's thermal stability prior to dehydration.

| Parameter | Value at 50 °C | Value at 75 °C | Value at 100 °C |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Cccm | Cccm | Cccm |

| Lattice Parameter a (Å) | 10.021(4) | 10.024(4) | 10.026(4) |

| Lattice Parameter b (Å) | 5.048(2) | 5.051(2) | 5.053(2) |

| Lattice Parameter c (Å) | 14.502(6) | 14.508(6) | 14.512(6) |

| Calculated Density (g/cm³) | 2.50 | 2.50 | 2.50 |

| Data sourced from a study on porous architected-ZnO nanopowder synthesis.[5] |

Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to elucidate the thermal decomposition pathway of zinc oxalate dihydrate. The process occurs in two distinct stages: dehydration followed by decomposition.[1][5]

| Decomposition Stage | Reaction | Temperature Peak | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |

| Dehydration | ZnC₂O₄·2H₂O → ZnC₂O₄ + 2H₂O(g) | ~125 - 150 °C | 19.0% | 18.5% - 19.0% |

| Decomposition | ZnC₂O₄ → ZnO + CO(g) + CO₂(g) | ~355 °C | 38.0% | 37.8% |

| Data compiled from thermal analysis studies.[5][7] |

Experimental Protocols

Reproducible results in materials science hinge on detailed and precise experimental methodologies. The following sections describe standard protocols for the synthesis and characterization of zinc oxalate dihydrate.

Synthesis: Precipitation Method

A common and effective method for synthesizing zinc oxalate dihydrate is through chemical precipitation.[7][8]

Objective: To precipitate crystalline zinc oxalate dihydrate from aqueous solutions of a zinc salt and an oxalate source.

Materials & Equipment:

-

Zinc Nitrate (Zn(NO₃)₂) or Zinc Sulfate (ZnSO₄) or Zinc Chloride (ZnCl₂)

-

Sodium Oxalate (Na₂C₂O₄) or Oxalic Acid (H₂C₂O₄)

-

Deionized Water

-

Magnetic Stirrer

-

Beakers

-

Centrifuge

-

Drying Oven

Procedure:

-

Prepare separate aqueous solutions of the zinc salt (e.g., 0.1 M Zn(NO₃)₂) and the oxalate source (e.g., 0.1 M Na₂C₂O₄).[7]

-

In a larger beaker containing a precisely measured volume of deionized water, quickly inject equal volumes of the zinc salt and oxalate solutions under vigorous magnetic stirring.[7]

-

Continue stirring for several minutes to ensure a homogeneous mixture. The pH can be adjusted at this stage if required by the specific protocol.[7]

-

Seal the beaker and allow the mixture to age undisturbed for a period, typically ranging from 12 to 24 hours, to allow for crystal growth.[7]

-

Collect the resulting white precipitate by centrifugation.

-

Wash the precipitate multiple times with deionized water and then with anhydrous alcohol to remove any unreacted ions and impurities.

-

Dry the final product in an oven at a low temperature (e.g., 60°C) overnight to yield pure zinc oxalate dihydrate powder.[7]

Characterization: X-Ray Diffraction (XRD)

XRD is the primary technique for confirming the crystalline phase and determining the lattice parameters of the synthesized material.

Objective: To obtain the powder diffraction pattern of the sample and identify its crystal structure.

Instrumentation:

-

A standard powder X-ray diffractometer (e.g., Rigaku or Bruker).

-

Radiation Source: Typically Cu Kα (λ = 1.5418 Å).[8]

Procedure:

-

Prepare the sample by finely grinding the dried zinc oxalate dihydrate powder to ensure random crystal orientation.

-

Mount the powder onto a sample holder, ensuring a flat, level surface.

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters. A typical scan might be performed over a 2θ range of 10° to 70° with a scan rate of 2-10°/min.[7]

-

Initiate the scan and collect the diffraction data.

-

Analyze the resulting pattern by comparing the peak positions (2θ values) and intensities to a standard reference database (e.g., JCPDS No. 25-1029) to confirm the identity and phase purity of β-ZnC₂O₄·2H₂O.[7]

Characterization: Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability and decomposition of the material.

Objective: To measure the mass loss of zinc oxalate dihydrate as a function of temperature.

Instrumentation:

-

A thermogravimetric analyzer coupled with a differential scanning calorimeter (TGA/DSC).

Procedure:

-

Accurately weigh a small amount of the dried sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).

-

Place the crucible into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) or air, depending on the desired atmosphere for the analysis.[1][5]

-

Program the instrument to heat the sample at a constant rate (e.g., 3-10 K/min) over a specified temperature range (e.g., from room temperature to 600°C).[1][5]

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition and to quantify the corresponding mass losses.

Visualized Workflows and Pathways

Diagrams are provided below to illustrate the logical flow of the experimental process and the chemical transformations that zinc oxalate dihydrate undergoes.

References

- 1. researchgate.net [researchgate.net]

- 2. libjournals.unca.edu [libjournals.unca.edu]

- 3. mdpi.com [mdpi.com]

- 4. ZINC OXALATE - Ataman Kimya [atamanchemicals.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 8. csif.uoc.ac.in [csif.uoc.ac.in]

A Technical Guide to the Thermodynamic Properties of Zinc Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core thermodynamic properties of zinc oxalate (B1200264) dihydrate (ZnC₂O₄·2H₂O). Zinc oxalate dihydrate is a key inorganic compound, notable both as a precursor for the synthesis of zinc oxide nanoparticles and as a standard reference material for the calibration and validation of thermal analysis instrumentation. A thorough understanding of its thermodynamic behavior, particularly its thermal decomposition pathway and associated kinetics, is critical for its application in materials science, catalyst development, and pharmaceutical manufacturing.

Physicochemical and Structural Properties

Zinc oxalate dihydrate is a white crystalline powder with the chemical formula ZnC₂O₄·2H₂O. It is characterized by its very low solubility in water but is soluble in dilute mineral acids. This compound typically exists in an orthorhombic crystal structure.

| Property | Value | Source(s) |

| Molecular Formula | ZnC₂O₄·2H₂O | |

| Molar Mass | 189.44 g·mol⁻¹ | |

| Appearance | White crystalline powder | |

| Solubility | Very slightly soluble in water; Soluble in dilute mineral acids | |

| Density | ~2.56 g·cm⁻³ | |

| Melting Point | Decomposes before melting (~100 °C, dehydration begins) |

Thermal Decomposition Pathway

The thermal degradation of zinc oxalate dihydrate is a well-characterized, multi-stage process, making it an excellent standard for thermal analysis. The decomposition occurs in two primary, distinct stages: dehydration followed by the decomposition of the anhydrous salt.

Stage 1: Dehydration The first stage involves the loss of its two water molecules of hydration to form anhydrous zinc oxalate. This is an endothermic process that typically begins around 100-125 °C and is complete by approximately 190 °C.

ZnC₂O₄·2H₂O(s) → ZnC₂O₄(s) + 2H₂O(g)

The theoretical mass loss for this stage is 19.0%, a value closely matched by experimental observations which report losses of approximately 17-18.6%.

Stage 2: Decomposition The second stage involves the decomposition of the intermediate anhydrous zinc oxalate into zinc oxide (ZnO), carbon monoxide (CO), and carbon dioxide (CO₂). This process occurs at higher temperatures, generally in the range of 355 °C to 410 °C.

ZnC₂O₄(s) → ZnO(s) + CO(g) + CO₂(g)

This step is associated with a significant mass loss of about 38%. While often treated as a single step, some kinetic studies suggest a more complex mechanism where CO and CO₂ evolve at different rates, indicating the presence of short-lived intermediates.

Thermodynamic and Kinetic Data

It is important to note the significant variation in the reported activation energy for the decomposition stage, which can be attributed to differences in experimental conditions (e.g., heating rate, sample mass, atmosphere) and the kinetic models used for data analysis.

| Parameter | Stage | Value (kJ·mol⁻¹) | Analytical Method(s) | Source(s) |

| Activation Energy (Ea) | Dehydration | 100 | TG-DTA | |

| Decomposition | ~120 | Non-isothermal DTA | ||

| Decomposition | 181.4 - 186.5 | Non-isothermal (Avrami–Erofeev) | ||

| Decomposition | ~200 | Isoconversional Methods | ||

| Decomposition | 299 - 300 | TG-DTA | ||

| Mass Loss | Dehydration | 17 - 19% (calc. 19.0%) | TGA | |

| Decomposition | ~38% (calc. 38.0%) | TGA |

Experimental Protocols

The characterization of zinc oxalate dihydrate's thermodynamic properties relies on precise and reproducible experimental methods.

Synthesis by Precipitation

A common and effective method for synthesizing zinc oxalate dihydrate is through aqueous precipitation.

-

Reagent Preparation: Prepare separate aqueous solutions of a soluble zinc salt (e.g., zinc sulfate (B86663) or zinc chloride) and an oxalate source (e.g., oxalic acid or sodium oxalate).

-

Precipitation: Mix the two solutions under stirring. The formation of a white precipitate of zinc oxalate dihydrate is immediate. Heating the solutions (e.g., to ~325 K) before mixing can ensure complete reaction.

-

Isolation: Allow the mixture to cool to room temperature.

-

Washing: Collect the white precipitate by vacuum filtration. Wash the product with deionized water to remove any soluble impurities.

-

Drying: Dry the final product in ambient air or in a desiccator to a constant weight.

Thermal Analysis by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for studying the thermal decomposition and measuring kinetic parameters.

-

Sample Preparation: Accurately weigh a small amount of the zinc oxalate dihydrate sample (typically 1-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the sample crucible and a reference crucible into the TGA/DSC analyzer.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL·min⁻¹).

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate. Multiple heating rates (e.g., 5, 10, 15, 20 K·min⁻¹) are often used to perform advanced kinetic analysis.

-

-

Data Acquisition: Record the sample mass (TGA), differential heat flow (DSC), and temperature simultaneously as a function of time.

-

Data Analysis:

-

Determine the onset and completion temperatures and the percentage mass loss for each decomposition step from the TGA curve.

-

Calculate kinetic parameters, such as the activation energy (Ea), using isoconversional (model-free) methods like the Flynn-Wall-Ozawa (FWO) method or model-fitting methods like the Coats-Redfern method.

-

An In-depth Technical Guide to the Solubility of Zinc Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc oxalate (B1200264) dihydrate (ZnC₂O₄·2H₂O) in various solvents. Due to its relevance in diverse fields, including materials science, catalysis, and pharmaceutical development, a thorough understanding of its solubility is crucial for its application and manipulation. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Executive Summary

Zinc oxalate dihydrate is a sparingly soluble salt in water but exhibits enhanced solubility in acidic and certain alkaline solutions due to chemical reactions that promote its dissolution. Its solubility in organic solvents is generally low. This guide presents a compilation of known solubility data and provides detailed methodologies for researchers to determine the solubility of zinc oxalate dihydrate in specific solvent systems relevant to their work.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of zinc oxalate dihydrate in various solvents. It is important to note that comprehensive quantitative data across a wide range of solvents and temperatures is not extensively published. Therefore, the subsequent sections on experimental protocols are provided to enable researchers to generate such data for their specific applications.

| Solvent System | Temperature (°C) | Solubility | Reference |

| Water | 25 | 0.004 g / 100 mL | |

| Water | 0 | 0.018 g / L | |

| Water | 25 | 0.0256 g / L | |

| 0.0150 M Ammonia (aqueous) | Not Specified | 3.6 x 10⁻⁴ mol / L |

Qualitative Solubility Observations:

-

Dilute Mineral Acids (e.g., HCl, H₂SO₄, HNO₃): Soluble. The oxalate anion (C₂O₄²⁻) is the conjugate base of a weak acid and therefore reacts with hydronium ions (H₃O⁺) from the acid, shifting the dissolution equilibrium towards the formation of soluble zinc salts (e.g., ZnCl₂, ZnSO₄).

-

Aqueous Ammonia: Soluble. Zinc ions (Zn²⁺) form stable, soluble tetraamminezinc(II) complex ions ([Zn(NH₃)₄]²⁺).

-

Alkaline Solutions (e.g., NaOH, KOH): Soluble.

-

Organic Solvents (Ethanol, Acetone, Acetic Acid): Poorly soluble.

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like zinc oxalate dihydrate requires precise experimental techniques. The following protocols describe common and reliable methods.

Gravimetric Method (Shake-Flask Method)

This is a conventional and straightforward method for determining equilibrium solubility.

3.1.1 Materials and Equipment:

-

Zinc Oxalate Dihydrate (pure solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration)

-

Drying oven

-

Glassware (flasks, beakers, etc.)

3.1.2 Procedure:

-

Saturation: Add an excess amount of solid zinc oxalate dihydrate to a known volume of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a filtered syringe to avoid transferring any solid particles. It is critical to maintain the temperature during this step.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent in a drying oven at a temperature that will not decompose the zinc oxalate (below 100°C).

-

Mass Determination: Once the solvent is completely evaporated, cool the container in a desiccator and weigh it. The mass of the dissolved zinc oxalate dihydrate can be determined by subtracting the initial mass of the container.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Conductometric Method

This method is suitable for aqueous solutions and relies on the change in electrical conductivity of the solvent upon dissolution of the salt.

3.2.1 Materials and Equipment:

-

Zinc Oxalate Dihydrate

-

High-purity deionized water

-

Conductivity meter and probe

-

Thermostatically controlled water bath

-

Magnetic stirrer and stir bars

-

Glassware

3.2.2 Procedure:

-

Calibration: Prepare a series of standard solutions of a soluble zinc salt (e.g., ZnSO₄) and a soluble oxalate salt (e.g., Na₂C₂O₄) of known concentrations. Measure the conductivity of each standard solution to create a calibration curve of conductivity versus ionic concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of zinc oxalate dihydrate in deionized water as described in the gravimetric method (steps 1 and 2).

-

Conductivity Measurement: After filtration, measure the conductivity of the saturated zinc oxalate dihydrate solution at a constant temperature. Also, measure the conductivity of the deionized water used.

-

Calculation: The specific conductance of the dissolved zinc oxalate is the difference between the conductivity of the saturated solution and the conductivity of the water. Using the molar ionic conductivities of Zn²⁺ and C₂O₄²⁻ (available in literature) or the calibration curve, the molar concentration (solubility) of zinc oxalate can be calculated.

Spectrophotometric Method

This method can be employed if either the cation or the anion can be converted into a colored complex.

3.3.1 Materials and Equipment:

-

Saturated solution of zinc oxalate dihydrate

-

Complexing agent that forms a colored complex with Zn²⁺ or C₂O₄²⁻ (e.g., Zincon for zinc)

-

UV-Vis spectrophotometer

-

Cuvettes

-

Glassware

3.3.2 Procedure:

-

Calibration Curve: Prepare a series of standard solutions of a soluble zinc salt of known concentrations. Add the complexing agent to each standard to develop the color and measure the absorbance at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Take a known volume of the filtered saturated zinc oxalate dihydrate solution. Add the complexing agent under the same conditions as the standards to develop the color.

-

Absorbance Measurement: Measure the absorbance of the sample solution at λ_max.

-

Concentration Determination: Use the calibration curve to determine the concentration of zinc ions in the saturated solution, which corresponds to the molar solubility of zinc oxalate dihydrate.

Mandatory Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of zinc oxalate dihydrate.

Caption: Workflow for determining the solubility of zinc oxalate dihydrate.

Conclusion

The solubility of zinc oxalate dihydrate is a critical parameter for its various applications. While it is sparingly soluble in water and organic solvents, its solubility is significantly enhanced in acidic and ammoniacal solutions. This guide provides the currently available quantitative solubility data and, more importantly, equips researchers with detailed experimental protocols to determine the solubility in their specific systems of interest. The provided workflow diagram offers a clear and logical approach to these experimental procedures.

An In-depth Technical Guide to Zinc Oxalate Dihydrate: Chemical Formula and Molecular Weight

This technical guide provides a comprehensive overview of the chemical formula and molecular weight of zinc oxalate (B1200264) dihydrate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Formula

Zinc oxalate dihydrate is a chemical compound and a hydrated salt of zinc and oxalic acid. It is a white crystalline powder. The chemical formula for zinc oxalate dihydrate is ZnC₂O₄·2H₂O [1][2][3][4]. This formula indicates that each formula unit of the compound consists of one zinc cation (Zn²⁺), one oxalate anion (C₂O₄²⁻), and two molecules of water of hydration (H₂O).

Molecular Weight

The molecular weight of zinc oxalate dihydrate is approximately 189.44 g/mol [1][3][4]. This value is calculated from the atomic weights of its constituent elements. The anhydrous form, zinc oxalate (ZnC₂O₄), has a molecular weight of 153.428 g/mol [5].

Quantitative Data Summary

The following table summarizes the key quantitative data for zinc oxalate dihydrate:

| Parameter | Value | Reference |

| Chemical Formula | ZnC₂O₄·2H₂O | [1][2][3][4] |

| Molecular Weight | 189.44 g/mol | [1][3][4] |

| IUPAC Name | zinc;oxalate;dihydrate | [2] |

| Monoisotopic Mass | 187.92993 Da | [2][6] |

Breakdown of Molecular Weight:

| Constituent | Chemical Formula | Molar Mass ( g/mol ) |

| Zinc | Zn | 65.38 |

| Carbon | C | 12.011 |

| Oxygen | O | 15.999 |

| Hydrogen | H | 1.008 |

| Zinc Oxalate (anhydrous) | ZnC₂O₄ | 153.39 |

| Water of Hydration | 2H₂O | 36.03 |

| Total Molecular Weight | ZnC₂O₄·2H₂O | 189.42 |

Experimental Protocols

The provided search results do not detail specific experimental protocols for the determination of the molecular weight of zinc oxalate dihydrate. This value is typically calculated based on the standard atomic weights of the constituent elements as established by IUPAC. Experimental verification of the molecular weight and composition can be performed using techniques such as:

-

Thermogravimetric Analysis (TGA): To determine the water content by measuring the mass loss upon heating.

-

Mass Spectrometry: To determine the mass-to-charge ratio of the constituent ions.

-

Elemental Analysis: To determine the percentage composition of each element in the compound.

Molecular Structure Visualization

The following diagram illustrates the coordination of the zinc ion with the oxalate anion and the water molecules in zinc oxalate dihydrate.

Caption: Molecular structure of zinc oxalate dihydrate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. Zinc oxalate dihydrate | 55906-21-3 [sigmaaldrich.com]

- 4. Zinc Oxalate | Zinc Oxalate Dihydrate | ZnC2O4.2H2O - Ereztech [ereztech.com]

- 5. oxfordlabchem.com [oxfordlabchem.com]

- 6. Zinc(II) oxalate dihydrate | C2H4O6Zn | CID 516787 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Oxalate Dihydrate

This technical guide provides a comprehensive overview of the synthesis and characterization of zinc oxalate (B1200264) dihydrate (ZnC₂O₄·2H₂O), a key precursor in the production of zinc oxide nanoparticles and other zinc compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, data analysis, and workflow visualizations.

Synthesis of Zinc Oxalate Dihydrate

The most common and straightforward method for synthesizing zinc oxalate dihydrate is through a precipitation reaction. This involves the reaction of a soluble zinc salt with oxalic acid or an oxalate salt in an aqueous solution.

Experimental Protocol: Precipitation Method

This protocol is a synthesized procedure based on common laboratory practices for the precipitation of zinc oxalate dihydrate.

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M solution of a soluble zinc salt (e.g., zinc sulfate (B86663) heptahydrate, ZnSO₄·7H₂O, or zinc nitrate, Zn(NO₃)₂) in deionized water.

-

Prepare a 0.1 M solution of oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄) in deionized water.

-

-

Precipitation:

-

Slowly add the oxalic acid or sodium oxalate solution to the zinc salt solution dropwise while continuously stirring at room temperature.

-

A white precipitate of zinc oxalate dihydrate will form immediately. The chemical reaction can be represented as: Zn²⁺(aq) + C₂O₄²⁻(aq) + 2H₂O(l) → ZnC₂O₄·2H₂O(s).

-

-

Aging the Precipitate:

-

Continue stirring the mixture for a designated period, typically 1 to 24 hours, to allow for crystal growth and maturation.

-

-

Separation and Washing:

-

Separate the white precipitate from the solution by filtration using a Buchner funnel or by centrifugation.

-

Wash the precipitate several times with deionized water to remove any unreacted ions and byproducts.

-

A final wash with anhydrous ethanol (B145695) can aid in the drying process.

-

-

Drying:

-

Dry the washed precipitate in an oven at a temperature of 60-80 °C overnight to obtain the final zinc oxalate dihydrate powder.[1]

-

Synthesis Workflow

Caption: Synthesis workflow for zinc oxalate dihydrate.

Characterization of Zinc Oxalate Dihydrate

A variety of analytical techniques are employed to characterize the structure, composition, thermal properties, and morphology of the synthesized zinc oxalate dihydrate.

Characterization Workflow

Caption: Characterization workflow for zinc oxalate dihydrate.

2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the synthesized compound.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried zinc oxalate dihydrate powder with potassium bromide (KBr) and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

Data Presentation: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3396 | O-H stretching of water of hydration | [2] |

| ~1635 | Asymmetric C=O stretching | [3] |

| 1364, 1318 | Symmetric O-C-O stretching | [2][3] |

| ~827 | O-C=O bending modes | [2] |

| ~461 | Zn-O stretching modes | [2] |

2.2. X-ray Diffraction (XRD)

XRD is employed to determine the crystal structure and phase purity of the synthesized material.

Experimental Protocol: XRD Analysis

-

Sample Preparation: Place the finely ground zinc oxalate dihydrate powder on a sample holder.

-

Data Acquisition: Perform the XRD scan using Cu Kα radiation (λ = 1.5418 Å) over a 2θ range, typically from 10° to 80°, with a specified scan rate.

Data Presentation: XRD Data for Zinc Oxalate Dihydrate

The XRD pattern of zinc oxalate dihydrate corresponds to the orthorhombic crystal system. The diffraction peaks are consistent with JCPDS card no. 25-1029.[3]

| 2θ (degrees) | (hkl) Planes |

| ~18.5 | (210) |

| ~23.8 | (021) |

| ~29.5 | (002) |

| ~32.5 | (130) |

| ~36.5 | (202) |

Note: The exact 2θ values may vary slightly depending on the experimental conditions.

2.3. Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition behavior of zinc oxalate dihydrate.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) in an alumina (B75360) crucible.

-

Data Acquisition: Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

Thermal Decomposition Pathway

The thermal decomposition of zinc oxalate dihydrate occurs in two main stages:

-

Dehydration: ZnC₂O₄·2H₂O(s) → ZnC₂O₄(s) + 2H₂O(g)

-

Decomposition: ZnC₂O₄(s) → ZnO(s) + CO(g) + CO₂(g)[4]

Caption: Thermal decomposition pathway of zinc oxalate dihydrate.

Data Presentation: TGA/DSC Data

| Stage | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Theoretical) | Process |

| I | ~125 - 190 | ~18.5 - 19.0 | 19.0 | Dehydration |

| II | ~355 - 400 | ~36.7 - 38.8 | 38.1 | Decomposition to ZnO |

Note: Temperature ranges and mass losses can vary with heating rate and atmosphere.[3][5][6]

2.4. Scanning Electron Microscopy (SEM)

SEM is utilized to observe the surface morphology, particle size, and shape of the synthesized zinc oxalate dihydrate.

Experimental Protocol: SEM Analysis

-

Sample Preparation: Mount a small amount of the powder onto an SEM stub using conductive carbon tape and then sputter-coat with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

-

Imaging: Acquire images at various magnifications using an accelerating voltage, for instance, 20 kV.[3]

Morphological Observations

The morphology of zinc oxalate dihydrate particles can be controlled by synthesis parameters such as pH and the presence of capping agents. Flake-like or polyhedral morphologies are commonly observed.[3][7] The particle size can range from nanometers to several micrometers.[8]

Conclusion

This guide has detailed the synthesis of zinc oxalate dihydrate via a precipitation method and its comprehensive characterization using FT-IR, XRD, TGA/DSC, and SEM. The provided protocols and tabulated data serve as a valuable resource for researchers and professionals working with this compound. The controlled synthesis and thorough characterization of zinc oxalate dihydrate are crucial for its application as a precursor in the fabrication of high-quality zinc-based materials for various technological and pharmaceutical applications.

References

- 1. ZINC OXALATE - Ataman Kimya [atamanchemicals.com]

- 2. csif.uoc.ac.in [csif.uoc.ac.in]

- 3. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

thermal decomposition mechanism of zinc oxalate dihydrate

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Zinc Oxalate (B1200264) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (ZnC₂O₄·2H₂O). It details the sequential stages of decomposition, summarizes key quantitative data from thermal analysis studies, outlines common experimental protocols, and presents a visual representation of the decomposition pathway. This document is intended to serve as a foundational resource for professionals utilizing zinc oxalate as a precursor for zinc oxide (ZnO) nanomaterials in various applications, including catalysis and drug development.

Core Decomposition Mechanism

The thermal decomposition of zinc oxalate dihydrate in an inert atmosphere is a well-documented process that occurs in two distinct, sequential stages.[1][2][3]

Stage I: Dehydration The first stage involves the endothermic removal of two molecules of water of crystallization. This dehydration step transforms the dihydrate salt into its anhydrous form.

Equation 1: ZnC₂O₄·2H₂O(s) → ZnC₂O₄(s) + 2H₂O(g)

This process typically begins at temperatures around 100-130°C and is complete by approximately 200°C.[3][4][5]

Stage II: Decomposition of Anhydrous Zinc Oxalate The second stage is the decomposition of the anhydrous zinc oxalate into solid zinc oxide (ZnO) and gaseous carbon monoxide (CO) and carbon dioxide (CO₂).[1][6] This is also an endothermic process that occurs at higher temperatures, generally in the range of 350-420°C.[3][4][5]

Equation 2: ZnC₂O₄(s) → ZnO(s) + CO(g) + CO₂(g)

The final solid product, ZnO, is a material of significant industrial and pharmaceutical interest, and this decomposition route is frequently used for the synthesis of high-purity ZnO nanoparticles.[1][3]

The kinetics of the second stage are often described by a nucleation and growth model, specifically the Avrami-Erofeev equation, suggesting the rate of decomposition is determined by the formation and growth of the new ZnO phase.[1][2][3] Some advanced studies using Evolved Gas Analysis (EGA-FTIR) suggest a more complex mechanism for the second stage, proposing an initial rearrangement of the oxalate anion to a carbonate-carbonyl intermediate.[6] This intermediate would then first lose CO, followed by the decomposition of the resulting carbonate to produce CO₂. However, this intermediate has not been directly observed spectroscopically.[6]

Visualization of Decomposition Pathway

The following diagram illustrates the sequential stages of the thermal decomposition of zinc oxalate dihydrate.

Caption: Step-wise thermal decomposition pathway of Zinc Oxalate Dihydrate.

Quantitative Data Summary

The quantitative data from various thermal analysis studies are summarized below. Note that values can vary depending on experimental conditions such as heating rate and atmosphere.

Table 1: Thermal Decomposition Stages of ZnC₂O₄·2H₂O

| Stage | Process | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| I | Dehydration | 129 - 176[5] | 156[3] | 19.01 | 17 - 18.6[4][5] |

| II | Decomposition | 354 - 422[5] | 383[3] | 38.03 | 31 - 37.5[4][5] |

Table 2: Reported Kinetic Parameters for the Decomposition of Anhydrous Zinc Oxalate

| Activation Energy (Ea) (kJ/mol) | Proposed Kinetic Model / Method |

| 119.7 | Ozawa & Coats-Redfern, Nucleation and Growth[2][3] |

| 181.4 - 186.5 | Avrami–Erofe'ev (n≈2)[1][5][6] |

| ~200 | Yankwich and Zavitsanos Method[6] |

| ~300 | Aggarwal and Dollimore Method[6] |

The significant variation in reported activation energies highlights the sensitivity of kinetic calculations to the experimental method and the analytical model used.[5][6]

Experimental Protocols

The characterization of the thermal decomposition of zinc oxalate dihydrate typically involves the following experimental procedures.

4.1 Synthesis of Zinc Oxalate Dihydrate

A common laboratory-scale synthesis involves a precipitation reaction.[1][7]

-

Reactant Preparation: Prepare aqueous solutions of a soluble zinc salt (e.g., zinc chloride, ZnCl₂, or zinc acetate, Zn(CH₃COO)₂·2H₂O) and oxalic acid (H₂C₂O₄·2H₂O) or sodium oxalate (Na₂C₂O₄).[3][6]

-

Precipitation: Add the oxalic acid solution to the zinc salt solution under constant stirring. A white precipitate of zinc oxalate dihydrate will form immediately.

-

Washing and Drying: The precipitate is separated from the solution via vacuum filtration, washed several times with deionized water to remove any soluble impurities, and subsequently dried in an oven at a temperature below the onset of dehydration (e.g., 60-80°C).[5]

4.2 Thermogravimetric and Differential Thermal Analysis (TGA/DTA/DSC)

This is the primary technique for studying the decomposition process.

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of the dried zinc oxalate dihydrate powder is placed into an inert crucible (e.g., alumina (B75360) or platinum).[6][8]

-

Analysis Conditions: The crucible is placed in a thermobalance. The furnace is heated from ambient temperature to a final temperature (e.g., 600-900°C) at a constant, linear heating rate (e.g., 5, 10, or 20 K/min).[7][9]

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon (e.g., 20-100 mL/min), to prevent oxidative side reactions.[7][9]

-

Data Collection: The instrument continuously records the sample's mass (TGA) and the temperature difference between the sample and an inert reference (DTA) or the heat flow to the sample (DSC) as a function of temperature.[4]

4.3 Structural and Spectroscopic Characterization

These methods are used to confirm the identity of the initial, intermediate, and final solid products.

-

X-Ray Diffraction (XRD): XRD patterns are recorded for the initial powder, samples heated to temperatures just after the first mass loss (to confirm the formation of anhydrous ZnC₂O₄), and the final residue (to confirm the formation of crystalline ZnO).[2][7]

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectra are used to identify characteristic vibrational bands. The initial dihydrate shows strong bands for water (O-H stretch), and oxalate (C=O, C-O stretches). The final ZnO product shows a characteristic Zn-O vibration band at lower wavenumbers.[2][6]

4.4 Evolved Gas Analysis (EGA)

To identify the gaseous products, the outlet gas stream from the TGA furnace can be coupled to a mass spectrometer (MS) or an FTIR spectrometer (EGA-FTIR). This allows for the real-time identification and relative quantification of evolved species like H₂O, CO, and CO₂ at each decomposition stage.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. The study of thermal decomposition kinetics of zinc oxide formation from zinc oxalate dihydrate | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. csif.uoc.ac.in [csif.uoc.ac.in]

- 6. libjournals.unca.edu [libjournals.unca.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O) using FTIR and Raman Spectroscopy

Introduction

Zinc oxalate (B1200264) dihydrate (ZnC₂O₄·2H₂O) is an important chemical compound used as a precursor in the synthesis of zinc oxide (ZnO) nanoparticles, which have wide-ranging applications in catalysis, electronics, and pharmaceutical formulations.[1][2] A thorough characterization of the precursor material is critical to ensure the desired properties of the final product. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a powerful, non-destructive means to confirm the identity, hydration state, and molecular structure of zinc oxalate dihydrate. This guide offers an in-depth look at the principles, experimental protocols, and data interpretation for the spectroscopic analysis of this compound, tailored for researchers and professionals in materials science and drug development.

Fundamentals of Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a material. The two primary techniques, FTIR and Raman, are complementary and provide a comprehensive vibrational profile.

-

FTIR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule at frequencies corresponding to its natural vibrational modes. A vibration is "IR active" only if it causes a change in the molecular dipole moment.[3] FTIR is particularly sensitive to polar functional groups like the O-H bonds in water and the C=O bonds in the oxalate moiety.[1]

-

Raman Spectroscopy : This technique involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. The energy shifts between the incident and scattered photons correspond to the vibrational frequencies of the molecules. A vibration is "Raman active" if it causes a change in the molecule's polarizability.[3] Raman spectroscopy is highly effective for analyzing the non-polar C-C bond in the oxalate anion and is less susceptible to interference from water, making it an excellent complementary tool to FTIR.[3]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

FTIR Spectroscopy Protocol

The most common method for analyzing solid samples like zinc oxalate dihydrate is the potassium bromide (KBr) pellet technique.

Methodology:

-

Sample Preparation:

-

Thoroughly dry a small amount of high-purity KBr powder to remove moisture.

-

Mix approximately 1-2 mg of the zinc oxalate dihydrate sample with 100-200 mg of the dried KBr powder in an agate mortar.

-

Grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder into a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.

-

-

Instrumentation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically over a wavenumber range of 4000 to 400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient for clear peak identification.[5]

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Raman Spectroscopy Protocol

Raman spectroscopy of solid powders requires minimal sample preparation.

Methodology:

-

Sample Preparation:

-

Place a small amount of the zinc oxalate dihydrate powder directly onto a clean microscope slide or into a sample holder.

-

-

Instrumentation:

-

Data Acquisition:

-

Position the sample under the microscope objective.

-

Focus the laser onto the sample surface.

-

Acquire the spectrum over a desired Raman shift range (e.g., 200 to 2000 cm⁻¹).[8]

-

The resulting spectrum plots intensity versus Raman shift (cm⁻¹).

-

Diagram 1: General Experimental Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of zinc oxalate dihydrate.

Caption: Workflow for FTIR and Raman analysis of zinc oxalate dihydrate.

Spectroscopic Data and Interpretation

The combination of FTIR and Raman spectra provides a detailed fingerprint of the molecular structure of zinc oxalate dihydrate.

FTIR Spectral Data

The FTIR spectrum of zinc oxalate dihydrate is characterized by strong absorptions from the water of hydration and the oxalate anion.[1] Key vibrational bands are summarized in the table below.

Table 1: Summary of FTIR Absorption Bands for Zinc Oxalate Dihydrate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Description of Vibration | Reference(s) |

| ~3400 - 3300 | ν(O-H) | Symmetric and antisymmetric stretching of water molecules in the crystal lattice. | [1][2] |

| ~1620 - 1600 | ν_as(C=O) | Antisymmetric stretching of the carbonyl groups in the oxalate anion. | [1][2] |

| ~1356 - 1318 | ν_s(O-C-O) | Symmetric stretching of the O-C-O groups. | [2] |

| ~827 | δ(O-C=O) | Bending (rocking or wagging) of the O-C=O group. | [1][2] |

| ~490 - 461 | ν(Zn-O) | Stretching of the coordinate bond between the zinc ion and oxygen atoms of the oxalate ligand. | [2][9] |

The broad band around 3300-3400 cm⁻¹ is a definitive indicator of the presence of hydrated water.[1][2] The strong absorption near 1600 cm⁻¹ is characteristic of the oxalate group's C=O bonds.[1]

Raman Spectral Data

The Raman spectrum provides complementary information, particularly for the carbon-carbon bond and symmetric vibrations of the oxalate anion.

Table 2: Summary of Raman Shifts for Zinc Oxalate Dihydrate

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Description of Vibration | Reference(s) |

| ~1470 | ν_s(C-O) + ν(C-C) | Symmetric C-O stretching coupled with C-C stretching. This is often the strongest peak. | [6] |

| ~900 | ν_s(C-C) | Symmetric stretching of the carbon-carbon single bond. | [8] |

| ~560 | ν(Zn-O) + δ(ring) | Zinc-oxygen stretching coupled with ring deformation modes. | [6] |

| ~380 | A₁ₜ mode | Transverse optical phonon mode. | [8] |

| < 300 | Lattice Modes | Vibrations of the crystal lattice as a whole. | [6] |

The most diagnostic feature in the Raman spectrum of metal oxalates is the very strong signal in the 1400-1600 cm⁻¹ region, which corresponds to coupled C-O and C-C stretching vibrations.[6]

Diagram 2: Correlation of Structure and Vibrational Modes

This diagram illustrates how the functional groups within zinc oxalate dihydrate give rise to specific, observable peaks in the FTIR and Raman spectra.

Caption: Correlation between molecular groups and their spectral activity.

Conclusion

The synergistic use of FTIR and Raman spectroscopy provides a comprehensive and unambiguous characterization of zinc oxalate dihydrate. FTIR excels at identifying the water of hydration and asymmetric vibrations of the oxalate ligand, while Raman spectroscopy is superior for analyzing the carbon-carbon backbone and symmetric vibrational modes with minimal interference from water. Together, these techniques allow researchers and drug development professionals to confidently verify the identity, purity, and hydration state of the material, ensuring quality control and consistency in downstream applications such as the synthesis of functional nanomaterials.

References

- 1. mdpi.com [mdpi.com]

- 2. csif.uoc.ac.in [csif.uoc.ac.in]

- 3. plus.ac.at [plus.ac.at]

- 4. spectrabase.com [spectrabase.com]

- 5. libjournals.unca.edu [libjournals.unca.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc oxalate (B1200264) dihydrate (ZnC₂O₄·2H₂O) is a white crystalline powder that serves as a key intermediate in various chemical and material science applications. It is a coordination polymer with the CAS number 55906-21-3.[1] Its primary significance lies in its role as a precursor for the synthesis of zinc oxide (ZnO) nanoparticles, which have widespread applications in electronics, catalysis, and pigments.[2][3] In the pharmaceutical realm, zinc oxalate dihydrate is explored as a precursor for zinc-based drugs, as a zinc supplement in solid dosage forms, and in topical antioxidant preparations.[2][4] Its biocompatibility and low toxicity make it a subject of interest for potential therapeutic applications, including drug delivery systems.[2]

This technical guide provides a comprehensive overview of the physical and chemical properties of zinc oxalate dihydrate, with a focus on quantitative data, detailed experimental protocols for its characterization, and visual representations of its behavior and analysis.

Physical Properties

Zinc oxalate dihydrate is a white, crystalline solid.[1][5] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | ZnC₂O₄·2H₂O | [1] |

| Molecular Weight | 189.44 g/mol | [1][6] |

| Appearance | White crystalline powder | [1][5] |

| Density | 3.28 g/cm³ | [1] |

| Solubility in Water (25°C) | 0.004 g/100 mL | [7] |

| Solubility in other solvents | Poorly soluble in ethanol, acetone, and acetic acid. Soluble in strong mineral acids and aqueous ammonia (B1221849) solutions. | [8] |

Chemical Properties

Thermal Decomposition

The thermal decomposition of zinc oxalate dihydrate is a well-studied, two-step process. The first stage involves dehydration, where the two water molecules are lost to form anhydrous zinc oxalate (ZnC₂O₄). The second stage is the decomposition of the anhydrous salt into zinc oxide (ZnO), carbon monoxide (CO), and carbon dioxide (CO₂).

The decomposition pathway can be represented by the following reactions:

-

Dehydration: ZnC₂O₄·2H₂O(s) → ZnC₂O₄(s) + 2H₂O(g)

-

Decomposition: ZnC₂O₄(s) → ZnO(s) + CO(g) + CO₂(g)

The temperature ranges for these decomposition steps can vary slightly depending on factors such as heating rate and atmosphere.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (Theoretical) |

| Dehydration | ~139 - 190 | 19.0% |

| Decomposition | ~350 - 400 | 38.0% |

Note: The temperature ranges are approximate and can be influenced by experimental conditions.

A visual representation of this thermal decomposition pathway is provided below.

Crystallography

Zinc oxalate dihydrate typically crystallizes in the orthorhombic system.[9] Upon dehydration, the anhydrous form adopts a monoclinic crystal structure.[7]

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Zinc Oxalate Dihydrate | Orthorhombic | Cccm | a ≈ 11.9, b ≈ 5.5, c ≈ 9.9 | [9] |

| Anhydrous Zinc Oxalate | Monoclinic | P2₁/c | a = 5.98, b = 5.42, c = 9.82, β = 114.5° | [7] |

Note: The lattice parameters for the orthorhombic dihydrate are approximate as they can vary slightly between different reports.

Spectroscopic Properties

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in zinc oxalate dihydrate. The characteristic absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching vibrations of water molecules |

| ~1635 | Asymmetric C=O stretching |

| ~1364 | Symmetric O-C-O stretching |

| ~1320 | Symmetric O-C-O stretching |

| ~800 | O-C=O bending |

Experimental Protocols

The following sections detail the typical experimental methodologies used for the characterization of zinc oxalate dihydrate.

Synthesis by Precipitation

A common and straightforward method for synthesizing zinc oxalate dihydrate is through a precipitation reaction.

Protocol:

-

Prepare an aqueous solution of a soluble zinc salt, such as zinc sulfate (B86663) (ZnSO₄) or zinc chloride (ZnCl₂).

-

Prepare a separate aqueous solution of oxalic acid (H₂C₂O₄) or a soluble oxalate salt like sodium oxalate (Na₂C₂O₄).[7]

-

Slowly add the oxalic acid or oxalate solution to the zinc salt solution while stirring continuously.

-

A white precipitate of zinc oxalate dihydrate will form immediately.

-

Continue stirring for a set period (e.g., 1 hour) to ensure complete precipitation.[9]

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

-

Dry the purified precipitate in an oven at a temperature below the dehydration temperature, typically around 60-80°C.[7]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition of zinc oxalate dihydrate.

Protocol:

-

Accurately weigh a small amount of the zinc oxalate dihydrate sample (typically 1-10 mg) into an alumina (B75360) or aluminum crucible.[10][11]

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from room temperature to a final temperature of around 500-600°C.

-

The heating is performed at a constant rate, which can range from 3°C/min to 40 K/min, depending on the desired resolution of the thermal events.[9][10][11]

-

The analysis is typically conducted under a controlled atmosphere, such as a continuous flow of an inert gas like nitrogen or in air (e.g., 50-100 mL/min).[11][12]

-

The TGA curve will show weight loss as a function of temperature, corresponding to the dehydration and decomposition steps. The DSC curve will show endothermic or exothermic peaks associated with these thermal events.

X-ray Diffraction (XRD)

Powder X-ray diffraction is used to determine the crystal structure and phase purity of zinc oxalate dihydrate.

Protocol:

-

Finely grind the zinc oxalate dihydrate sample to a homogeneous powder.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays, typically Cu Kα radiation (λ = 1.5406 Å).[12]

-

The diffracted X-rays are detected as the sample is scanned over a range of 2θ angles, for example, from 10° to 70°.[12]

-

The resulting diffraction pattern, a plot of intensity versus 2θ, will show a series of peaks.

-

The positions and intensities of these peaks are characteristic of the crystalline structure of zinc oxalate dihydrate and can be compared to standard diffraction patterns (e.g., JCPDS No. 25-1029) for phase identification.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups within the zinc oxalate dihydrate molecule.

Protocol:

-

Prepare a KBr (potassium bromide) pellet containing a small amount of the zinc oxalate dihydrate sample. This involves mixing the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum will show absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the different functional groups in the molecule.

A general workflow for the characterization of synthesized zinc oxalate dihydrate is depicted below.

Applications in Drug Development

While the primary application of zinc oxalate dihydrate is in materials science, it holds relevance for drug development professionals in several areas:

-

Precursor for Zinc-Based Drugs: It can be used as a starting material in the synthesis of various zinc-containing active pharmaceutical ingredients (APIs).[2] The controlled decomposition to high-purity zinc oxide is particularly advantageous.

-

Topical Formulations: Zinc compounds are known for their astringent and mild antiseptic properties. Zinc oxalate, as a source of zinc, is explored for use in topical preparations as an antioxidant.[4]

-

Zinc Supplementation: It can be incorporated into solid dosage forms to provide a source of zinc, which is an essential mineral for numerous biological functions.[4]

-

Drug Delivery Systems: The biocompatibility and low toxicity of zinc oxalate dihydrate have led to investigations into its potential role in drug delivery systems.[2]

Conclusion

Zinc oxalate dihydrate is a compound with well-defined physical and chemical properties that make it a valuable precursor and intermediate in various scientific and industrial fields. Its thermal decomposition behavior is predictable and leads to the formation of high-purity zinc oxide, a material of significant technological importance. For researchers, scientists, and drug development professionals, a thorough understanding of its characteristics, as outlined in this guide, is crucial for its effective utilization in both material synthesis and potential pharmaceutical applications. The provided experimental protocols offer a foundation for the consistent and accurate characterization of this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. wholesale Zinc oxalate dihydrate Powder - FUNCMATER [funcmater.com]

- 6. Zinc(II) oxalate dihydrate | C2H4O6Zn | CID 516787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ZINC OXALATE - Ataman Kimya [atamanchemicals.com]

- 8. RU2259347C1 - Method of production of zinc oxalate dihydrate - Google Patents [patents.google.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. libjournals.unca.edu [libjournals.unca.edu]

- 11. csif.uoc.ac.in [csif.uoc.ac.in]

- 12. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

A Technical Guide to the Phase Transition of Zinc Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition studies of zinc oxalate (B1200264) dihydrate (ZnC₂O₄·2H₂O). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as a precursor for zinc oxide (ZnO) nanoparticles or require a thorough understanding of its thermal behavior. This document details the experimental protocols for characterization, presents quantitative data in a structured format, and visualizes the critical pathways and workflows involved in its analysis.

Introduction

Zinc oxalate dihydrate is a key inorganic compound often employed in the synthesis of zinc oxide, a material with wide-ranging applications in catalysis, electronics, and pharmaceuticals. The thermal decomposition of zinc oxalate dihydrate is a multi-step process involving distinct phase transitions. A precise understanding of these transitions is critical for controlling the physicochemical properties of the final ZnO product, such as particle size, morphology, and purity.[1][2] This guide explores the dehydration and decomposition stages, the associated structural changes, and the analytical techniques used to study these transformations.

The Phase Transition Pathway

The thermal decomposition of zinc oxalate dihydrate is a two-stage process. The first stage is the dehydration of the hydrated complex, followed by the decomposition of the anhydrous zinc oxalate into zinc oxide.[3][4]

Stage 1: Dehydration ZnC₂O₄·2H₂O(s) → ZnC₂O₄(s) + 2H₂O(g)

Stage 2: Decomposition ZnC₂O₄(s) → ZnO(s) + CO(g) + CO₂(g)[3][4]

The evolved gas analysis using techniques like Fourier Transform Infrared Spectroscopy (EGA-FTIR) has shown that carbon monoxide (CO) and carbon dioxide (CO₂) are produced at different rates, suggesting a complex multi-step decomposition mechanism.[5]

Figure 1: Thermal Decomposition Pathway of Zinc Oxalate Dihydrate.

Quantitative Data Summary

The following tables summarize the key quantitative data from thermal analysis and crystallographic studies of zinc oxalate dihydrate and its decomposition products.

Table 1: Thermal Decomposition Data

| Parameter | Value | Technique | Reference |

| Dehydration Temperature | ~125 - 200 °C | TGA/DSC | [4][6][7] |

| Decomposition Temperature | ~350 - 410 °C | TGA/DSC | [4][6][8] |

| Dehydration Mass Loss (Experimental) | 18.5% | TGA | [4] |

| Dehydration Mass Loss (Theoretical) | 19.0% | Stoichiometry | [4] |

| Decomposition Mass Loss (Experimental) | 37.8% | TGA | [4] |

| Decomposition Mass Loss (Theoretical) | 38.0% | Stoichiometry | [4] |

| Activation Energy (Dehydration) | 100 kJ/mol | TG-DTA | [8] |

| Activation Energy (Decomposition) | 299 kJ/mol | TG-DTA | [8] |

Table 2: Crystallographic Data

| Compound | Crystal System | Space Group | Lattice Parameters (at specified temp.) | Reference |

| β-ZnC₂O₄·2H₂O | Orthorhombic | Cccm | a=, b=, c= (at 50, 75, 100 °C) | [4] |

| β-ZnC₂O₄ | Monoclinic | P2₁/n | a=, b=, c=, β= (at 125 °C) | [4] |

| ZnO | Hexagonal | P6₃/mmc | a=3.260(4) Å, c=5.223(6) Å (at 450 °C) | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the typical experimental protocols for the key analytical techniques used in the study of zinc oxalate dihydrate's phase transitions.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for observing mass loss and thermal events (endothermic/exothermic reactions) as a function of temperature.

Objective: To determine the temperatures of dehydration and decomposition, quantify the associated mass losses, and determine the enthalpy changes.

Typical Protocol:

-

A precisely weighed sample of zinc oxalate dihydrate (typically 1-10 mg) is placed in an alumina (B75360) or platinum crucible.[5]

-

The crucible is placed in the TGA/DSC instrument.

-

The sample is heated at a constant rate (e.g., 1, 2, 5, 10, 15, 20, 25, 30, or 40 K/min) under a controlled atmosphere.[5]

-

A flowing inert gas, such as nitrogen, is typically used at a flow rate of around 50 ml/min to prevent oxidation.[5]

-

The mass of the sample and the differential heat flow are recorded as a function of temperature.

-

The resulting TGA and DSC curves are analyzed to identify the onset and peak temperatures of thermal events and the percentage of mass loss at each stage.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Zinc Oxide Nanoparticles from Zinc Oxalate Dihydrate Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc oxide (ZnO) nanoparticles are inorganic compounds with unique physicochemical properties that make them valuable for a wide range of biomedical applications. Their biocompatibility, low toxicity, and antimicrobial and anticancer activities have positioned them as promising candidates for drug delivery systems, bioimaging, and therapeutic agents. This document provides detailed protocols for the synthesis of ZnO nanoparticles using the zinc oxalate (B1200264) dihydrate precursor method, which involves a precipitation reaction followed by thermal decomposition. This method offers good control over the particle size and morphology of the resulting ZnO nanoparticles.

Data Presentation

The properties of the synthesized ZnO nanoparticles are highly dependent on the calcination temperature of the zinc oxalate dihydrate precursor. The following table summarizes the relationship between calcination temperature and the resulting nanoparticle characteristics.

| Calcination Temperature (°C) | Average Crystallite Size (nm) | Morphology | Band Gap (eV) | Reference |

| 400 | ~24-66 | Agglomerated nanoparticles | 3.153 | [1][2] |

| 500 | ~24-49 | Hexagonal shape, larger particles at higher temperatures | 3.139 - 3.325 | [1][2] |

| 600 | ~49 | Hexagonal shape, continued particle growth | 3.128 - 3.286 | [1][2] |

| 650 | ~46 | Smallest particle size observed in one study | 3.275 | [3] |

| 700 | - | Well-defined morphology | 3.125 | [1] |

| 750 | ~49 | Further particle size enlargement | 3.245 | [2] |

Experimental Protocols

This section details the step-by-step procedures for the synthesis of ZnO nanoparticles from a zinc oxalate dihydrate precursor.

Protocol 1: Synthesis of Zinc Oxalate Dihydrate Precursor

This protocol describes the precipitation of zinc oxalate dihydrate from zinc sulfate (B86663) and oxalic acid.[4]

Materials:

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Demineralized water

-

Magnetic stirrer

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Prepare a 1 M solution of zinc sulfate by dissolving the appropriate amount of ZnSO₄·7H₂O in demineralized water in a beaker.

-

In a separate beaker, prepare a 1 M solution of oxalic acid by dissolving H₂C₂O₄·2H₂O in demineralized water.

-

Place the zinc sulfate solution on a magnetic stirrer and stir continuously at a speed of 300 rpm.

-

Slowly pour the oxalic acid solution into the zinc sulfate solution while maintaining constant stirring.

-

A white precipitate of zinc oxalate dihydrate (ZnC₂O₄·2H₂O) will form immediately.

-

Allow the precipitate to settle for one hour.

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate three times with demineralized water to remove any unreacted reagents and byproducts.

-

Dry the collected zinc oxalate dihydrate precursor in an oven overnight at a temperature of 80-100 °C.

Protocol 2: Synthesis of Zinc Oxide Nanoparticles via Thermal Decomposition

This protocol outlines the conversion of the zinc oxalate dihydrate precursor into ZnO nanoparticles through calcination.[4]

Materials:

-

Dried zinc oxalate dihydrate precursor (from Protocol 1)

-

Muffle furnace

-

Ceramic crucible

Procedure:

-

Place the dried zinc oxalate dihydrate powder into a ceramic crucible.

-

Place the crucible in a muffle furnace.

-

Heat the furnace to the desired calcination temperature (e.g., 400-800 °C) under an air atmosphere.

-

Maintain the temperature for a specified duration, typically 2-4 hours, to ensure complete decomposition of the precursor. The decomposition reaction is: ZnC₂O₄·2H₂O(s) → ZnO(s) + CO(g) + CO₂(g) + 2H₂O(g).

-

After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally.

-

The resulting white powder is zinc oxide nanoparticles.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for ZnO Nanoparticle Synthesis.

Signaling Pathway for Anticancer Activity of ZnO Nanoparticles

Caption: Anticancer Mechanism of ZnO Nanoparticles.

Signaling Pathway for Antimicrobial Activity of ZnO Nanoparticles

Caption: Antimicrobial Mechanism of ZnO Nanoparticles.

Applications in Drug Development

ZnO nanoparticles synthesized via the thermal decomposition of zinc oxalate dihydrate exhibit properties that are highly relevant to drug development.

Antimicrobial Applications

ZnO nanoparticles have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[5] The primary mechanisms of this activity are believed to be the generation of reactive oxygen species (ROS), such as hydrogen peroxide, which induce oxidative stress and damage cellular components, and the release of zinc ions that can disrupt enzymatic activity and membrane integrity.[6][7] This makes them attractive for incorporation into antimicrobial coatings for medical devices, wound dressings, and as therapeutic agents to combat infections.

Anticancer Applications

The selective cytotoxicity of ZnO nanoparticles towards cancer cells is a significant area of research.[8][9] The proposed mechanism involves the generation of high levels of ROS within cancer cells, leading to oxidative stress, mitochondrial dysfunction, and ultimately apoptosis (programmed cell death).[8][10] Their ability to be targeted to tumor tissues makes them promising candidates for novel cancer therapies and as carriers for conventional anticancer drugs to improve their efficacy and reduce side effects.[11]

Drug Delivery Systems

The high surface area-to-volume ratio of ZnO nanoparticles allows for the efficient loading of various therapeutic agents.[11][12] Their pH-sensitive nature, where they tend to dissolve in the acidic microenvironment of tumors, can be exploited for targeted drug release.[12] Surface functionalization of these nanoparticles can further enhance their stability, biocompatibility, and targeting capabilities, making them versatile platforms for the delivery of a wide range of drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. mdpi.com [mdpi.com]

- 5. Review on Zinc Oxide Nanoparticles: Antibacterial Activity and Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Antibacterial Activity and Mechanism of Action of Zinc Oxide Nanoparticles against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ZnO Nanoparticles: A Promising Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Recent Advances in Zinc Oxide Nanoparticles (ZnO NPs) for Cancer Diagnosis, Target Drug Delivery, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ZnO Nanostructures for Drug Delivery and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Controlled Precipitation of Zinc Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc oxalate (B1200264) dihydrate (ZnC₂O₄·2H₂O) is a versatile precursor material with significant applications in pharmaceuticals, material science, and analytical chemistry. In the pharmaceutical industry, it serves as a starting material for the synthesis of various zinc-containing active pharmaceutical ingredients (APIs) and excipients, where control over particle size and morphology is critical for bioavailability and formulation performance.[1] This document provides detailed application notes and experimental protocols for the synthesis of zinc oxalate dihydrate via a controlled precipitation method. The protocols outlined herein are designed to be reproducible and adaptable for specific research and development needs.

Data Presentation: Influence of Reaction Parameters

The controlled precipitation method allows for the tuning of zinc oxalate dihydrate particle characteristics by manipulating various reaction parameters. The following table summarizes the impact of key parameters on the resulting particle size and morphology, based on experimental findings.

| Parameter | Variation | Precursors | Resulting Particle Morphology | Average Particle Size | Reference |

| pH | 3.5 | Zn(NO₃)₂, Na₂C₂O₄ | Aggregated flaky particles | Not specified | [2] |

| 4.5 | Zn(NO₃)₂, Na₂C₂O₄ | Regular, better-dispersed flaky particles | Not specified | [2] | |

| 5.5 | Zn(NO₃)₂, Na₂C₂O₄ | Larger particles with secondary nucleation | Not specified | [2] | |

| 6.5 | Zn(NO₃)₂, Na₂C₂O₄ | Uniform flaky particles | ~10-15 µm | [2] | |

| Initial ZnC₂O₄ Concentration | 2 mmol/L | Zn(NO₃)₂, Na₂C₂O₄ | Monodispersed micro-sized flakes with co-existing tiny particles | Not specified | [2] |